5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains both thiophene and oxadiazole rings. Thiophene is a five-membered ring containing sulfur, while oxadiazole is a five-membered ring containing oxygen and nitrogen.
Mechanism of Action
Target of Action
Similar compounds, such as 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives, have been investigated for their in vitro activities against human hepatocellular carcinoma (hepg-2) and human lung cancer (a-549) cell lines . This suggests that the compound may interact with cellular targets that play a crucial role in these types of cancers.
Mode of Action
It’s worth noting that similar compounds have shown promising activities against hepg-2 and a-549 cell lines . The results of molecular docking supported the biological activity with total binding energy . This suggests that the compound may interact with its targets in a way that inhibits the growth of these cancer cells.
Biochemical Pathways
xylophilus . This suggests that the compound may interact with similar biochemical pathways, leading to downstream effects that inhibit the growth of certain cancer cells.
Result of Action
Similar compounds have shown promising activities against hepg-2 and a-549 cell lines . This suggests that the compound may have a cytotoxic effect on these cancer cells.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the ph of the environment, and the presence of certain enzymes .
Biochemical Analysis
Biochemical Properties
5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol has been found to interact with a variety of enzymes and proteins. For instance, it has been reported to have potential antiproliferative activity against cyclin-dependent kinase 2 (CDK-2), a key component in cell cycle and proliferation . The compound’s interaction with CDK-2 suggests that it may influence the regulation of the cell cycle.
Cellular Effects
In terms of cellular effects, this compound has been shown to exhibit promising activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. For instance, molecular docking studies have shown that the compound has a strong binding interaction with the active binding site of CDK-2 protein . This interaction could lead to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Based on its structural similarity to other thiophene and oxadiazole derivatives, it could be hypothesized that it may be involved in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-thiol.
Oxadiazole derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole.
Uniqueness
5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol is unique due to the combination of thiophene and oxadiazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other thiophene or oxadiazole derivatives .
Properties
IUPAC Name |
5-thiophen-2-yl-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS2/c10-6-8-7-5(9-6)4-2-1-3-11-4/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVMOBLCZJOKJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351720 | |
Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10551-15-2 | |
Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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